N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine
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Overview
Description
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine is an organic compound with a complex structure. It is part of a class of compounds known for their significant roles in various chemical and biological processes. This compound is characterized by its unique naphthalene core, which is heavily substituted with methyl groups, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine typically involves a multi-step process. One common method includes the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction yields a diol intermediate, which can then be further modified to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The presence of multiple methyl groups allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted naphthalenes. These products have significant applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: This compound shares a similar naphthalene core but differs in its functional groups.
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′6′,2′′-terpyridine: Another related compound with a complex structure and significant research interest.
Uniqueness
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group
Properties
Molecular Formula |
C17H27N |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-methyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C17H27N/c1-12(18-6)13-7-8-14-15(11-13)17(4,5)10-9-16(14,2)3/h7-8,11-12,18H,9-10H2,1-6H3 |
InChI Key |
NEYXQTBKAUYQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)NC |
Origin of Product |
United States |
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